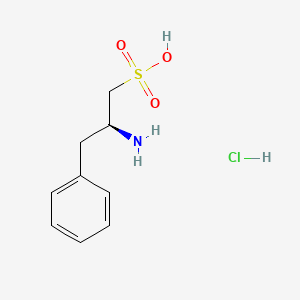
(S)-2-Amino-3-phénylpropane-1-sulfonate de chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is a chiral sulfonic acid derivative. This compound is notable for its unique structure, which includes an amino group, a phenyl group, and a sulfonic acid group. The hydrochloride form enhances its solubility in water, making it useful in various chemical and biological applications.
Applications De Recherche Scientifique
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Amino-3-phenylpropane, which is commercially available or can be synthesized from phenylalanine.
Sulfonation: The amino group is protected, and the phenyl group is sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Deprotection: The protecting group on the amino group is removed to yield the free amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for sulfonation and purification steps can further enhance efficiency.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions, although it is generally stable under mild conditions.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Reagents like alcohols or amines in the presence of a catalyst.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonate esters or amides.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-phenylpropanoic acid: Lacks the sulfonic acid group, making it less acidic and less soluble in water.
(S)-2-Amino-3-phenylpropane-1-sulfonic acid: The free acid form, which is less soluble in water compared to the hydrochloride salt.
Uniqueness: (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is unique due to its combination of an amino group, a phenyl group, and a sulfonic acid group, along with its enhanced solubility in water. This makes it particularly useful in applications requiring water-soluble chiral compounds.
Propriétés
IUPAC Name |
(2S)-2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCAGNACUZJMB-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

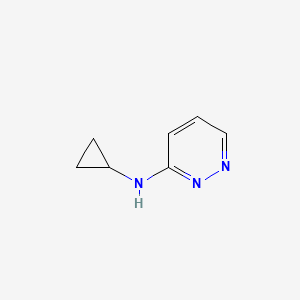
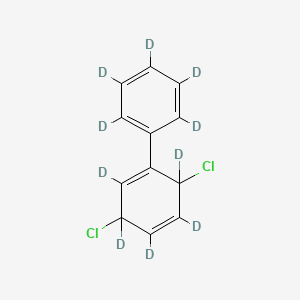
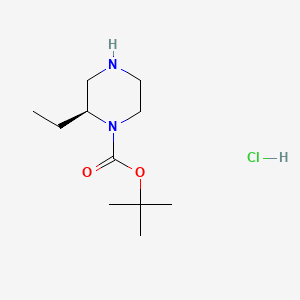
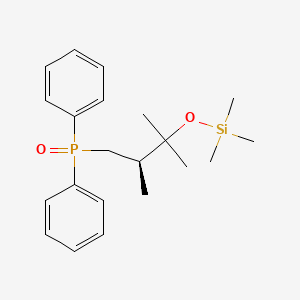



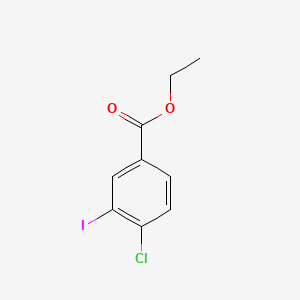
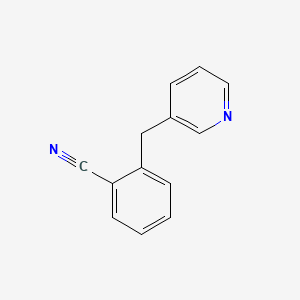



![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)
